(2R)-1-methylpyrrolidine-2-carboxamide hydrochloride
Description
“(2R)-1-methylpyrrolidine-2-carboxamide hydrochloride” is a chiral pyrrolidine derivative characterized by a methyl group at the nitrogen atom (position 1), a carboxamide group at position 2, and a hydrochloride salt. The compound’s stereochemistry is defined by the (2R) configuration, which influences its physicochemical and biological properties. Pyrrolidine derivatives are widely studied for their applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators due to their conformational rigidity and hydrogen-bonding capabilities .
Properties
IUPAC Name |
(2R)-1-methylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-8-4-2-3-5(8)6(7)9;/h5H,2-4H2,1H3,(H2,7,9);1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZRYKLDIZGUOL-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1C(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Protection and Acylation
The most direct route begins with (R)-proline, leveraging its inherent chirality. In a representative protocol, (R)-proline is first protected at the amine using benzyloxycarbonyl (Cbz) groups. Reaction with methylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) yields (2R)-N-Cbz-1-methylpyrrolidine-2-carboxamide. Subsequent hydrogenolysis with palladium on carbon (Pd/C) under hydrogen atmosphere removes the Cbz group, affording the free base. Acidification with hydrochloric acid then generates the hydrochloride salt.
Key advantages of this method include high stereochemical fidelity (>99% ee) and moderate yields (65–70%). However, the use of expensive coupling agents (e.g., EDC) and palladium catalysts increases production costs.
Catalytic Hydrogenation of Enamine Intermediates
Asymmetric Hydrogenation
A patent by EP3015456A1 discloses a stereoselective route via catalytic hydrogenation of a pyrroline precursor. (R)-4-Methoxycarbonyl-2,3-dihydropyrrole is subjected to hydrogenation using a chiral catalyst (e.g., Rhodium-(R)-DTBM-Segphos), yielding (2R)-1-methylpyrrolidine-2-carboxylate with 97% ee. The carboxylate is then converted to the carboxamide via ammonolysis, followed by HCl treatment.
This method achieves exceptional enantioselectivity but requires specialized catalysts and high-pressure hydrogenation equipment. Pilot-scale trials reported a 78% overall yield.
Dehydration-Alkylation Cascade for Carboxamide Formation
Intermediate Isolation and Optimization
WO2010022690 details a novel approach starting from L-prolinamide. Acylation with chloroacetyl chloride forms 1-chloroacetyl-2-(R)-pyrrolidine carboxamide, which undergoes dehydration using trifluoroacetic anhydride (TFAA) to yield 1-chloroacetyl-(2R)-2-cyanopyrrolidine. Alkylation with 3-amino-1-adamantanol under basic conditions (K₂CO₃/CH₂Cl₂) produces vildagliptin precursors, with the carboxamide intermediate isolated via crystallization.
While this method is optimized for vildagliptin synthesis, adapting it for (2R)-1-methylpyrrolidine-2-carboxamide hydrochloride requires substituting adamantanol with methylamine. The dehydration step achieves 85% conversion, but cyanopyrrolidine impurities necessitate chromatographic purification.
Racemization Mitigation Strategies
Alkylation Conditions and Solvent Effects
Racemization during N-methylation is a critical challenge. Studies in J.Med.Chem demonstrate that alkylating (2R)-pyrrolidine-2-carboxamide with methyl iodide in tetrahydrofuran (THF) at 0°C minimizes epimerization (<2%). In contrast, room-temperature reactions in polar aprotic solvents (e.g., DMF) induce up to 15% racemization due to base-catalyzed enolization.
Comparative Analysis of Synthetic Routes
Process Optimization and Scale-Up Challenges
Chemical Reactions Analysis
Types of Reactions
(2R)-1-methylpyrrolidine-2-carboxamide hydrochloride can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols) . Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions may produce amines .
Scientific Research Applications
(2R)-1-methylpyrrolidine-2-carboxamide hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2R)-1-methylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Effects on Molecular Weight and Polarity
- Carboxamide vs. Carboxylic Acid: The carboxamide group in the target compound (≈164.6 g/mol) reduces molecular weight compared to carboxylic acid derivatives like “(2S)-2-methylpyrrolidine-2-carboxylic acid HCl” (165.62 g/mol) .
- Substituent Position : The 4-hydroxy or 4-methoxy groups in analogs increase molecular weight (220.05 and 180.63 g/mol, respectively) and polarity compared to the target compound. These groups may also introduce steric hindrance or additional hydrogen-bonding interactions, affecting receptor binding.
Stereochemical Influence
- The (2R) configuration in the target compound contrasts with the (2S) configurations in analogs . Stereochemistry significantly impacts biological activity; for example, (2S,4R)-4-hydroxypyrrolidine-2-carboxamide HCl may exhibit distinct pharmacokinetic profiles due to spatial orientation of the hydroxy group.
Functional Group Modifications
- 1-Methyl vs.
- Salt Form : All compounds are hydrochloride salts, improving aqueous solubility. However, the carboxamide group’s stability under acidic conditions may differ from carboxylic acid derivatives .
Research Implications
While direct pharmacological data for “(2R)-1-methylpyrrolidine-2-carboxamide HCl” are unavailable, structural analogs suggest:
- Drug Design : Carboxamide derivatives are preferred over carboxylic acids for metabolic stability in prodrug development .
- Solubility-Targeted Modifications : Hydroxy or methoxy substituents could optimize solubility for CNS-targeted therapies but may reduce blood-brain barrier permeability compared to the methyl-substituted target compound.
Biological Activity
(2R)-1-methylpyrrolidine-2-carboxamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its pyrrolidine ring structure, which is significant in determining its biological functions. The hydrochloride salt form enhances its solubility, making it suitable for various biochemical assays and pharmacological studies.
This compound exhibits biological activity primarily through its interactions with specific molecular targets, including enzymes and receptors. The compound can act as either an inhibitor or an activator depending on the target site. Its mechanism involves:
- Enzyme Interaction : The compound can modulate enzyme activity by binding to active sites or allosteric sites, influencing biochemical pathways.
- Receptor Binding : It may interact with G protein-coupled receptors (GPCRs), which are critical in various physiological processes.
Biological Activities
Research indicates that this compound has several notable biological activities:
- Neuropharmacological Effects : Studies have shown its potential role in modulating neurotransmitter systems, particularly through interactions with orexin receptors, which are involved in regulating arousal and sleep .
- Anticancer Potential : The compound has been investigated as a building block for synthesizing biologically active compounds, including potential anticancer agents. Its structure allows for modifications that enhance its efficacy against cancer cells .
- Enzyme Mechanism Studies : It is utilized in the study of enzyme mechanisms, contributing to a better understanding of various biochemical processes .
Table 1: Summary of Biological Activities
Case Study: Orexin Receptor Interaction
A study focusing on the orexin system demonstrated that this compound could selectively bind to orexin receptors OX1 and OX2. This interaction was crucial for understanding how compounds can be designed to target these receptors selectively, which is vital for developing drugs aimed at sleep disorders and metabolic diseases .
Case Study: Anticancer Applications
In another study, the compound was explored as a precursor for synthesizing novel anticancer agents. Researchers modified the pyrrolidine structure to enhance its potency against specific cancer cell lines. The findings suggested that derivatives of this compound exhibited significant cytotoxicity, highlighting its potential in cancer therapy .
Q & A
Q. What are the established synthetic routes for (2R)-1-methylpyrrolidine-2-carboxamide hydrochloride, and what critical parameters influence yield and enantiomeric purity?
- Methodological Answer : Synthesis typically involves chiral resolution of racemic precursors or asymmetric catalysis. For example, enantioselective hydrogenation of pyrrolidine intermediates using chiral catalysts (e.g., Ru-BINAP complexes) can achieve high enantiomeric excess (ee). Critical parameters include reaction temperature (optimal range: 25–40°C), solvent polarity (e.g., methanol or ethanol), and catalyst loading (0.5–2 mol%). Post-synthesis, recrystallization in HCl-saturated ethanol enhances purity by isolating the hydrochloride salt .
Q. How can researchers confirm the stereochemical configuration of this compound using analytical techniques?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration via single-crystal diffraction using SHELX software for refinement .
- Chiral HPLC : Employ a cellulose-based chiral column (e.g., Chiralpak IC) with a mobile phase of hexane:isopropanol (80:20) to separate enantiomers and verify ee >98% .
- NMR spectroscopy : Compare coupling constants (e.g., ) with known (2R) configurations to confirm stereochemistry .
Q. What are the solubility and stability profiles of this compound under different pH and temperature conditions, and how should these be optimized for in vitro assays?
- Methodological Answer :
- Solubility : Highly soluble in water (>50 mg/mL at 25°C) due to the hydrochloride salt form. Solubility decreases in non-polar solvents (e.g., <1 mg/mL in DMSO) .
- Stability : Stable at pH 2–6 (t₁/₂ > 6 months at 4°C). Degrades above pH 7 via hydrolysis; use buffered solutions (e.g., PBS pH 5.5) for long-term storage .
Advanced Research Questions
Q. What strategies are effective for resolving discrepancies in reported biological activity data for this compound across different experimental models?
- Methodological Answer :
- Assay standardization : Use isogenic cell lines and consistent ATP concentrations in kinase inhibition assays to minimize variability .
- Metabolic stability testing : Evaluate hepatic microsomal stability (e.g., human liver microsomes, 1 mg/mL protein) to identify species-specific metabolism differences .
- Control experiments : Include enantiomer (2S)-1-methylpyrrolidine-2-carboxamide as a negative control to rule out non-specific binding .
Q. How can computational chemistry approaches like molecular docking or QSAR modeling be applied to predict the interaction mechanisms of this compound with potential protein targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to dopamine D2 receptors (PDB: 6CM4). Focus on hydrogen bonding with Asp114 and hydrophobic interactions with Phe389 .
- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with IC50 values in enzyme assays .
Q. What experimental design considerations are critical when comparing the pharmacological efficacy of this compound with structurally analogous pyrrolidine derivatives?
- Methodological Answer :
- Structural analogs : Compare with (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride, noting how fluorine substitution alters target affinity .
- Dose-response curves : Use 8–12 concentration points (e.g., 1 nM–100 μM) to calculate EC50 values in functional assays (e.g., cAMP modulation) .
- Off-target screening : Test against related GPCRs (e.g., adrenergic α1A) to assess selectivity via radioligand binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
